molecular formula C13H17BrO3 B6590826 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde CAS No. 1207448-58-5

4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde

Cat. No.: B6590826
CAS No.: 1207448-58-5
M. Wt: 301.18 g/mol
InChI Key: ZJVKHTBOYQIFGT-UHFFFAOYSA-N
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Description

Significance of Benzaldehyde (B42025) Derivatives as Versatile Organic Building Blocks

Benzaldehyde and its derivatives are a cornerstone of organic synthesis, prized for their reactivity and versatility. The aldehyde functional group is a reactive handle for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations, allowing for the construction of a diverse range of chemical structures. Furthermore, the aromatic ring of benzaldehyde can be readily functionalized, enabling the tuning of electronic and steric properties. These attributes make benzaldehyde derivatives indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and fragrances. The presence of a hydroxyl group, as seen in 2-hydroxybenzaldehydes (salicylaldehydes), introduces additional functionality, such as the ability to form stable metal complexes and intramolecular hydrogen bonds, which can influence the molecule's conformation and reactivity.

Strategic Role of Halogenated Alkyl Ethers in Advanced Organic Synthesis

Halogenated alkyl ethers represent another class of crucial building blocks in organic synthesis. The ether linkage provides chemical stability and can influence the solubility and conformational properties of a molecule. The terminal halogen atom, in this case, bromine, is an excellent leaving group in nucleophilic substitution reactions and a versatile handle for cross-coupling reactions. This dual functionality allows for the sequential introduction of different molecular fragments, making halogenated alkyl ethers valuable linkers and spacers in the design of complex molecules, including polymers, liquid crystals, and biologically active compounds. The length of the alkyl chain, in this instance a hexyl chain, offers flexibility and can be tailored to control the distance and orientation between different parts of a molecule.

Problem Statement: Rationale for Focused Investigation of 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde

The compound this compound is a bifunctional molecule that strategically combines the key features of both benzaldehyde derivatives and halogenated alkyl ethers. The 2-hydroxybenzaldehyde core provides a reactive aldehyde and a phenolic hydroxyl group, while the 4-position is functionalized with a bromohexyl ether chain. This unique arrangement of functional groups presents a compelling case for a focused investigation. The presence of two distinct reactive sites—the aldehyde and the terminal bromide—on a single molecular scaffold opens up possibilities for orthogonal chemical modifications. This allows for the selective reaction at one site while leaving the other intact for subsequent transformations, a highly desirable feature in multistep synthesis. A significant challenge in the synthesis of such molecules is achieving regioselectivity, specifically the selective alkylation of the 4-hydroxyl group of a dihydroxybenzaldehyde precursor over the 2-hydroxyl group. Recent advancements in synthetic methodologies have provided solutions to this long-standing challenge, making the synthesis of compounds like this compound more accessible. digitellinc.com

Research Objectives and Scope within Contemporary Organic Chemistry

The primary research objective for a compound like this compound is to explore its potential as a versatile building block in the synthesis of novel functional materials and complex organic molecules. The scope of this investigation encompasses several key areas:

Development of Efficient and Regioselective Synthetic Routes: A key objective is to establish a reliable and high-yielding synthesis of the target molecule, focusing on the selective functionalization of the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde (B120756).

Exploration of its Utility in Liquid Crystal Synthesis: The elongated, rigid-flexible molecular structure of this compound makes it an attractive candidate for the synthesis of liquid crystals. The bromohexyl chain can be further functionalized to introduce mesogenic units.

Application as a Linker in Medicinal Chemistry: The bifunctional nature of this compound allows it to act as a linker to connect different pharmacophores, potentially leading to the development of new therapeutic agents with improved properties.

Synthesis of Novel Polymers and Materials: The terminal bromide can be used as an initiator or a monomer in polymerization reactions, while the aldehyde group can be used for post-polymerization modifications, enabling the creation of functional polymers with unique architectures.

Detailed Research Findings

Proposed Synthesis

A plausible and efficient synthetic route to this compound involves the regioselective alkylation of 2,4-dihydroxybenzaldehyde. A study by Li et al. (2022) details a facile method for the regioselective alkylation of 2,4-dihydroxybenzaldehyde at the 4-position using cesium bicarbonate as the base in acetonitrile (B52724). digitellinc.com This method has been shown to be effective for a wide range of alkyl halides.

The proposed reaction is as follows:

Reaction Scheme:

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-bromohexoxy)-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrO3/c14-7-3-1-2-4-8-17-12-6-5-11(10-15)13(16)9-12/h5-6,9-10,16H,1-4,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVKHTBOYQIFGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCCCCBr)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 4 6 Bromohexyl Oxy 2 Hydroxybenzaldehyde

Convergent and Divergent Synthetic Pathways

The concepts of convergent and divergent synthesis offer strategic blueprints for the construction of complex molecules.

A divergent synthesis begins with a central core molecule that is sequentially reacted with different reagents to create a library of diverse compounds. wikipedia.org In this context, this compound itself serves as an excellent starting point for a divergent strategy. The aldehyde functionality can be transformed into various groups (e.g., amines, alcohols, acids), while the terminal bromide can be converted into other functionalities (e.g., azides, thiols, ethers) through nucleophilic substitution, leading to a wide array of structurally distinct molecules from a common precursor.

The most practical and widely reported method for preparing this compound follows a linear synthesis approach. This strategy involves the sequential modification of a starting material. The key transformation is the regioselective mono-alkylation of 2,4-dihydroxybenzaldehyde with 1,6-dibromohexane, a reaction that falls under the category of the Williamson ether synthesis. wikipedia.org

Optimization of Reaction Conditions and Process Efficiency

The efficiency and selectivity of the synthesis of this compound are critically dependent on the reaction conditions. The primary reaction is the Williamson ether synthesis, where the phenoxide ion of 2,4-dihydroxybenzaldehyde acts as a nucleophile to displace a bromide ion from 1,6-dibromohexane. masterorganicchemistry.com The main challenge is to selectively alkylate the more acidic and accessible 4-hydroxyl group over the sterically hindered and hydrogen-bonded 2-hydroxyl group.

The choice of solvent is crucial for the success of this S_N2 reaction. Polar aprotic solvents such as acetonitrile (CH₃CN) and N,N-dimethylformamide (DMF) are preferred because they effectively solvate the cation of the base while leaving the phenoxide nucleophile relatively free and highly reactive. wikipedia.org Protic solvents, like alcohols, can solvate the nucleophile through hydrogen bonding, reducing its reactivity and slowing the reaction rate. researchgate.net

Temperature control is essential for balancing the reaction rate and minimizing side reactions. The reaction is typically conducted at elevated temperatures, often around 80 °C, to ensure a reasonable reaction time. nih.gov Higher temperatures could increase the rate of undesired side reactions, such as alkylation at the 2-hydroxyl position or a second alkylation at the terminal bromine of the product.

In this synthesis, the "catalyst" is the base used to deprotonate the phenolic hydroxyl group. The choice and stoichiometry of the base are the most critical factors for achieving high regioselectivity. The 4-hydroxyl group of 2,4-dihydroxybenzaldehyde is more acidic than the 2-hydroxyl group, allowing for selective deprotonation with a suitable base.

Research has shown that while common bases like potassium carbonate (K₂CO₃) can be used, they often lead to mixtures of the desired 4-O-alkylated product, the 2-O-alkylated isomer, and the 2,4-O,O-dialkylated byproduct. nih.gov A systematic study on the regioselective alkylation of 2,4-dihydroxybenzaldehydes identified cesium bicarbonate (CsHCO₃) as a superior base. nih.govdigitellinc.com Its mildness and the nature of the cesium cation favor selective deprotonation and subsequent alkylation at the 4-position, significantly minimizing the formation of side products. The use of phase-transfer catalysts, such as tetra-n-butylammonium bromide, can also be beneficial, particularly in biphasic solvent systems, by facilitating the transfer of the phenoxide ion into the organic phase. rjptonline.orgaccessscience.com

BaseSolventTemperature (°C)Key OutcomeReference
K₂CO₃Acetone/DMFRefluxModerate yield, mixture of mono- and di-alkylated products. nih.gov
NaHCO₃ / KIAcetonitrileRefluxImproved regioselectivity over stronger bases. google.com
NaHTHF/DMF0 to RTStrong base, high reactivity, often leads to poor selectivity and over-alkylation. masterorganicchemistry.com
CsHCO₃Acetonitrile80Excellent regioselectivity for the 4-O-alkylated product with minimal side products. nih.govdigitellinc.com

Purification and Isolation Techniques for Research-Scale Synthesis

Following the reaction, a standard workup procedure is employed to isolate the crude product. This typically involves filtering off the inorganic salts (the base and the bromide salt byproduct) and removing the solvent under reduced pressure. The resulting crude residue is then subjected to further purification.

For research-scale synthesis, the most effective method for purifying this compound is silica (B1680970) gel column chromatography. researchgate.net The crude material is dissolved in a minimal amount of solvent and loaded onto a silica gel column. A solvent system of increasing polarity, typically a gradient of ethyl acetate (B1210297) in hexanes or petroleum ether, is used as the eluent. The components of the reaction mixture separate based on their polarity; unreacted 1,6-dibromohexane (nonpolar) elutes first, followed by the desired product, and finally, the more polar unreacted 2,4-dihydroxybenzaldehyde.

After column chromatography, the fractions containing the pure product are combined, and the solvent is evaporated. To obtain a highly pure, crystalline solid, recrystallization can be performed from a suitable solvent or solvent pair, such as ethanol (B145695)/water or ethyl acetate/hexanes.

Advanced Analytical Methodologies for Structural Confirmation and Purity Assessment in Synthesis

Confirming the structure and assessing the purity of the synthesized this compound requires advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

NMR spectroscopy provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each nucleus.

¹H NMR Spectroscopy: The proton NMR spectrum gives distinct signals for each type of proton in the molecule. Key expected signals include:

A singlet for the aldehyde proton (-CHO) at a downfield chemical shift, typically between 9.5 and 10.0 ppm.

A singlet for the acidic 2-hydroxyl proton (-OH), which can be broad and variable in position, often around 11.0 ppm due to intramolecular hydrogen bonding with the aldehyde carbonyl.

Three distinct signals for the aromatic protons, typically showing coupling patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene (B151609) ring.

A triplet for the methylene (B1212753) protons adjacent to the ether oxygen (-O-CH₂-), around 4.0 ppm.

A triplet for the methylene protons adjacent to the bromine atom (-CH₂-Br), around 3.4 ppm.

A series of multiplets for the remaining four methylene groups in the hexyl chain, typically between 1.4 and 1.9 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides a signal for each unique carbon atom. Expected signals include:

The aldehyde carbonyl carbon (>190 ppm).

Aromatic carbons, including two oxygen-bearing carbons (C2 and C4), one carbon adjacent to the aldehyde (C1), and three protonated carbons (C3, C5, C6).

The six distinct aliphatic carbons of the hexyl chain, with the -O-CH₂- carbon around 68 ppm and the -CH₂-Br carbon around 33 ppm.

Predicted ¹H and ¹³C NMR Chemical Shifts (δ) in CDCl₃
Assignment¹H NMR (ppm)¹³C NMR (ppm)
-CHO~9.7 (s, 1H)~194
Ar-OH~11.2 (s, 1H)-
Ar-H (H-6)~7.4 (d)~135
Ar-H (H-3, H-5)~6.5 (m)~102, ~108
-O-CH₂-~4.0 (t, 2H)~68
-CH₂-Br~3.4 (t, 2H)~33
-(CH₂)₄-~1.5-1.9 (m, 8H)~25-32
Ar-C (quaternary)-~115, ~165, ~166

2D NMR Techniques: To unambiguously assign all signals and confirm the connectivity, two-dimensional NMR experiments are employed.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling correlations. It would show correlations between adjacent protons in the aromatic ring and, crucially, would allow for "walking down" the hexyl chain, confirming the connectivity from the O-CH₂ protons all the way to the CH₂-Br protons.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton signal with its directly attached carbon atom. This technique is invaluable for definitively assigning the ¹³C signals based on the more easily assigned ¹H spectrum.

These advanced NMR methods, combined with other techniques like mass spectrometry and infrared (IR) spectroscopy, provide definitive proof of the structure and a reliable assessment of the purity of the synthesized this compound.

Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for the structural elucidation and confirmation of newly synthesized compounds. For this compound, mass spectrometry would be used to verify its molecular weight and to study its fragmentation pattern, which provides valuable information about its structure.

While specific experimental mass spectral data for this compound is not available in the provided search results, the expected data can be predicted based on its chemical structure. The molecular formula of the compound is C₁₃H₁₇BrO₃. The expected monoisotopic mass would be approximately 300.0357 g/mol , considering the isotopes ¹²C, ¹H, ⁷⁹Br, and ¹⁶O. The presence of bromine would be readily identifiable from the characteristic isotopic pattern of the molecular ion peak (M⁺) and its M+2 peak, with an intensity ratio of approximately 1:1 due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 2: Predicted Mass Spectrometry Data for this compound

FeaturePredicted Value/Observation
Molecular Formula C₁₃H₁₇BrO₃
Monoisotopic Mass ~300.04 g/mol
Molecular Ion (M⁺) m/z ~300 and ~302 (in a ~1:1 ratio)
Key Fragmentation Pathways - Cleavage of the hexyl chain. - Loss of the bromohexyl group to give a fragment corresponding to 2,4-dihydroxybenzaldehyde. - Alpha-cleavage adjacent to the ether oxygen.

The fragmentation pattern in an electron ionization (EI) mass spectrum would likely show characteristic losses. For instance, cleavage of the C-Br bond would result in a significant fragment. Fragmentation of the hexyl chain and cleavage of the ether bond would also produce diagnostic ions.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Presence

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are instrumental in identifying the functional groups and electronic transitions within a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups. Although a specific spectrum for the target compound is not available, the expected vibrational frequencies can be inferred from the known values for similar molecules.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

Functional GroupExpected Absorption Range (cm⁻¹)Description
O-H (hydroxyl)3200-3600Broad peak, indicating hydrogen bonding.
C-H (aromatic)3000-3100Sharp peaks.
C-H (aliphatic)2850-2960Sharp peaks from the hexyl chain.
C=O (aldehyde)1650-1680Strong, sharp peak, conjugated.
C=C (aromatic)1500-1600Multiple sharp peaks.
C-O (ether)1200-1300 and 1000-1100Asymmetric and symmetric stretching.
C-Br (bromoalkane)500-600Typically in the fingerprint region.

The presence of a broad O-H stretch would confirm the hydroxyl group, while the strong carbonyl peak would indicate the aldehyde. The aliphatic C-H stretches would be evidence of the bromohexyl chain.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound in a suitable solvent like ethanol or methanol (B129727) would be expected to show absorption bands characteristic of a substituted benzaldehyde. The chromophore consists of the benzene ring conjugated with the aldehyde group and influenced by the hydroxyl and alkoxy substituents.

Based on data for similar compounds like 4-hydroxybenzaldehyde (B117250), which has a λmax around 285 nm, the target molecule is expected to have a primary absorption band in a similar region. The presence of the alkoxy group at the 4-position may cause a slight bathochromic (red) shift.

Table 4: Predicted UV-Vis Absorption Data for this compound

Electronic TransitionExpected λmax (nm)
π → π~280-300
n → π~320-350 (weaker intensity)

Chromatographic Techniques (HPLC, GC) for Purity Evaluation and Reaction Monitoring

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for monitoring the progress of the synthesis and for assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly suitable technique for the analysis of this compound due to its polarity and relatively high molecular weight. A reversed-phase HPLC method would be the most common approach.

Table 5: Typical HPLC Parameters for the Analysis of this compound

ParameterTypical Conditions
Column C18 (e.g., 5 µm particle size, 4.6 x 250 mm)
Mobile Phase A gradient of water (often with 0.1% formic acid or acetic acid) and an organic solvent like acetonitrile or methanol.
Detection UV detector set at the λmax of the compound (e.g., ~285 nm).
Flow Rate 1.0 mL/min
Injection Volume 10-20 µL

This method would allow for the separation of the product from the starting materials (2,4-dihydroxybenzaldehyde and 1,6-dibromohexane) and any byproducts, such as the di-alkylated compound. The purity of the isolated product can be determined by integrating the peak area.

Gas Chromatography (GC)

Gas chromatography can also be used for the analysis of this compound, although its relatively high boiling point might require derivatization to improve volatility and thermal stability. However, with a suitable high-temperature column and appropriate temperature programming, direct analysis may be possible.

Table 6: Potential GC Parameters for the Analysis of this compound

ParameterTypical Conditions
Column A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17).
Injector Temperature 250-280 °C
Oven Program A temperature gradient, for example, starting at 100 °C and ramping up to 280 °C.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (GC-MS).
Carrier Gas Helium or Hydrogen.

GC analysis would be particularly useful for detecting any volatile impurities. When coupled with a mass spectrometer (GC-MS), it can provide both retention time and mass spectral data, offering a high degree of confidence in peak identification and purity assessment.

Chemical Reactivity and Derivatization Strategies

Transformations at the Aldehyde Moiety

The aldehyde group is a primary site for chemical reactions, participating in condensation, redox, and carbon-carbon bond-forming reactions. Its reactivity is influenced by the electron-donating effects of the adjacent hydroxyl and alkoxy groups on the aromatic ring.

Condensation Reactions with Amines (Schiff Base Formation), Hydroxylamines, and Hydrazines

The condensation of the aldehyde group with primary amines is a facile and widely utilized reaction for this class of compounds, leading to the formation of imines, commonly known as Schiff bases. chemsociety.org.ngyu.edu.jo This reaction is typically catalyzed by acid or base and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule.

The reaction of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde with a primary amine (R-NH₂) proceeds as follows:

C₁₃H₁₇BrO₂ + R-NH₂ ⇌ Schiff Base + H₂O

The resulting Schiff bases are stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen, a characteristic feature of salicylaldehyde (B1680747) derivatives. researchgate.net This interaction enhances the thermal stability of the resulting compounds. Research on analogous 4-n-alkoxy-2-hydroxy benzaldehydes has shown that these Schiff bases can be synthesized in high yields by refluxing the aldehyde with a primary amine, such as 4-amino acetophenone, in ethanol (B145695) with a few drops of glacial acetic acid as a catalyst. researchgate.net

Similarly, condensation with hydroxylamine (B1172632) (NH₂OH) yields the corresponding oxime, and reactions with hydrazines (e.g., hydrazine, phenylhydrazine, or benzoylhydrazide) produce hydrazones. These derivatives are important in their own right and as intermediates for further synthesis. For instance, Schiff bases derived from 2,4-dihydroxybenzaldehyde (B120756) and benzoylhydrazide have been extensively studied for their ability to form stable transition metal complexes. researchgate.net

Table 1: Examples of Condensation Reactions with Salicylaldehyde Derivatives

ReactantProduct TypeTypical ConditionsReference
Primary Amine (e.g., 4-amino acetophenone)Schiff Base (Imine)Ethanol, glacial acetic acid, reflux researchgate.net
L-GlycineSchiff BaseMethanol (B129727), KOH, room temperature chemsociety.org.ng
HydroxylamineOximeEthanol/water, sodium acetate (B1210297) wikipedia.org
BenzoylhydrazideHydrazoneEthanol, catalytic acetic acid, reflux researchgate.net

Redox Chemistry: Selective Reduction to Alcohol and Oxidation to Carboxylic Acid

The aldehyde functionality can undergo both reduction to a primary alcohol and oxidation to a carboxylic acid.

Reduction to Alcohol: Selective reduction of the aldehyde group in this compound to the corresponding 2-hydroxy-4-((6-bromohexyl)oxy)benzyl alcohol can be achieved using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is commonly employed for this transformation as it is chemoselective for aldehydes and ketones and will not reduce the aromatic ring or the bromoalkyl group under standard conditions. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature. sciencemadness.org

Oxidation to Carboxylic Acid: The oxidation of the aldehyde to a carboxylic acid, yielding 2-hydroxy-4-((6-bromohexyl)oxy)benzoic acid, can be accomplished with various oxidizing agents. organic-chemistry.org Potassium permanganate (B83412) (KMnO₄) in an acidic medium is an effective oxidant for this purpose. sphinxsai.com Studies on the oxidation of 4-hydroxybenzaldehyde (B117250) have demonstrated that the reaction proceeds to give the corresponding carboxylic acid in high yield. sphinxsai.com Other modern methods utilize organocatalysts like N-hydroxyphthalimide (NHPI) with oxygen as the terminal oxidant, offering a metal-free alternative. organic-chemistry.org Generally, the oxidation rate of an aldehyde group is significantly higher than that of a methyl group on a benzene (B151609) ring, making this transformation efficient. epo.orggoogleapis.com

Carbon-Carbon Bond Formation via Aldol (B89426), Knoevenagel, and Wittig Reactions

The aldehyde group serves as an excellent electrophile for forming new carbon-carbon bonds.

Aldol and Knoevenagel Reactions: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile (B47326), diethyl malonate) in the presence of a basic catalyst like piperidine. beilstein-journals.orgnih.gov This reaction would convert this compound into a benzylidene derivative, which is a valuable intermediate for synthesizing various heterocyclic compounds. For example, condensation with diethyl malonate can lead to the formation of coumarin (B35378) derivatives. wikipedia.org

Wittig Reaction: The Wittig reaction provides a powerful method for converting aldehydes into alkenes with high regioselectivity. tamu.edunih.gov The reaction involves a phosphorus ylide (a Wittig reagent), such as (carbomethoxymethylene)triphenylphosphorane, which attacks the aldehyde carbonyl. This leads to the formation of an alkene where the carbonyl oxygen is replaced by the carbon group from the ylide. This would transform the formyl group of this compound into a substituted vinyl group, such as a cinnamate (B1238496) ester. mdpi.com One-pot procedures have been developed for hydroxybenzaldehydes, combining O-alkylation of the hydroxyl group with a subsequent Wittig reaction at the aldehyde. mdpi.com

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group at the C2 position is acidic and highly reactive, participating in derivatization reactions and playing a crucial role in chelation.

Esterification and Etherification for Protecting Group or Further Derivatization

The phenolic hydroxyl group can be readily converted into an ester or an ether. This transformation is often performed to protect the hydroxyl group during subsequent reactions or to introduce new functionalities into the molecule.

Esterification: The reaction with acyl chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) yields the corresponding ester.

Etherification: Etherification can be achieved by reacting the compound with an alkyl halide in the presence of a base such as potassium carbonate (K₂CO₃) or cesium bicarbonate (CsHCO₃). While the C4 oxygen is already etherified, the C2 hydroxyl group remains available for further alkylation under appropriate conditions.

Exploration of Chelation and Coordination with Metal Centers

The ortho-positioning of the hydroxyl and aldehyde groups in this compound creates a bidentate chelation site. However, it is the Schiff base derivatives of this compound that are most widely explored for their exceptional chelating properties. researchgate.netsbmu.ac.ir

Upon condensation with an amine, the resulting Schiff base ligand contains a coordination pocket composed of the phenolic oxygen and the imine nitrogen. These ligands, often referred to as "salen-type" ligands when derived from diamines, can form stable complexes with a wide variety of transition metal ions, including Cu(II), Ni(II), Co(II), and Zn(II). sbmu.ac.irijser.in The metal ion is typically coordinated by two donor atoms from one or two Schiff base ligands. For example, research on Schiff bases derived from 4-n-alkoxy-2-hydroxy benzaldehydes and their copper(II) complexes has shown the formation of stable, colored compounds where the ligand coordinates to the metal center. researchgate.net The formation of these metal complexes often leads to significant changes in the electronic and photophysical properties of the molecule.

Table 2: Metal Complex Formation with Salicylaldehyde-Derived Schiff Bases

Ligand TypeMetal IonCoordination AtomsResulting Complex Geometry (Typical)Reference
Schiff Base from 4-n-Alkoxy-2-hydroxybenzaldehydeCu(II)Phenolic Oxygen, Imine NitrogenSquare Planar researchgate.net
Schiff Base from 2,4-DihydroxybenzaldehydeNi(II), Zn(II)Phenolic Oxygen, Imine NitrogenSquare Planar (Ni), Tetrahedral (Zn) sbmu.ac.ir
Schiff Base from 4-Hydroxybenzaldehyde and L-GlycineCo(II), Cu(II)Imine Nitrogen, Carboxyl OxygenNot specified chemsociety.org.ng
Benzoylhydrazone of 2,4-DihydroxybenzaldehydeMo(VI), V(IV)Phenolic Oxygen, Azomethine Nitrogen, Amide OxygenOctahedral (Mo) researchgate.net

Table of Mentioned Compounds

Investigation of Intermolecular Hydrogen Bonding and Self-Assembly Potential

The molecular structure of this compound contains key functional groups that dictate its potential for forming non-covalent interactions. The 2-hydroxybenzaldehyde moiety is particularly significant due to the proximity of the hydroxyl (-OH) group and the aldehyde (-CHO) group on the aromatic ring.

This ortho positioning facilitates the formation of a strong intramolecular hydrogen bond between the hydrogen atom of the hydroxyl group and the oxygen atom of the carbonyl group. wikipedia.org This interaction creates a stable six-membered pseudo-ring structure. This phenomenon is well-documented in salicylaldehyde (2-hydroxybenzaldehyde) and its derivatives. wikipedia.orgvedantu.com The presence of this internal hydrogen bond significantly reduces the availability of the hydroxyl hydrogen and the carbonyl oxygen to participate in intermolecular hydrogen bonds with neighboring molecules. vedantu.com

In contrast, isomers like 4-hydroxybenzaldehyde, where the functional groups are positioned para to each other, cannot form intramolecular hydrogen bonds. quora.com Consequently, they readily engage in intermolecular hydrogen bonding, leading to molecular association and a higher melting point. vedantu.comdoubtnut.com Due to the dominance of intramolecular hydrogen bonding, this compound is expected to exhibit limited self-assembly potential through this mechanism under standard conditions. While the ether oxygen in the hexyloxy chain could act as a weak hydrogen bond acceptor, significant self-assembly would likely require specific conditions or the introduction of other interacting molecules that can disrupt the stable intramolecular bond.

Comparison of Hydrogen Bonding in Hydroxybenzaldehyde Isomers
Compound MoietyDominant Hydrogen Bond TypeEffect on Molecular AssociationExpected Physical State at Room Temp.
o-Hydroxybenzaldehyde (Salicylaldehyde)IntramolecularLow (exists as discrete molecules)Liquid vedantu.comdoubtnut.com
p-HydroxybenzaldehydeIntermolecularHigh (molecular aggregation)High-Melting Solid vedantu.comdoubtnut.com

Reactivity of the Bromohexyl Chain

The bromohexyl chain provides a versatile site for synthetic modification. As a primary alkyl bromide, the terminal carbon atom bonded to the bromine is electrophilic and susceptible to attack by nucleophiles. The primary nature of this carbon strongly favors bimolecular reaction mechanisms for both substitution and elimination.

Nucleophilic substitution at the bromohexyl chain is a key strategy for derivatization. Given that it is a primary alkyl halide, these reactions proceed almost exclusively through the SN2 (Substitution, Nucleophilic, Bimolecular) mechanism. pressbooks.pub The SN1 pathway, which involves the formation of a carbocation intermediate, is energetically unfavorable for primary systems. ucsb.eduyoutube.com

In the SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the bromide leaving group in a single, concerted step. ksu.edu.sa This process involves a transition state where the nucleophile-carbon bond is forming concurrently with the carbon-bromine bond breaking. ksu.edu.sa

The bromohexyl group can be readily converted into a variety of other functional groups by reaction with appropriate nucleophiles.

Amino Derivatives: Reaction with ammonia, primary amines, or secondary amines leads to the formation of the corresponding primary, secondary, or tertiary amino derivatives. These reactions are typically performed in a polar solvent.

Thio Derivatives: Thioethers (sulfides) can be synthesized by reacting the alkyl bromide with a thiol in the presence of a base, or with a pre-formed thiolate salt.

Azido (B1232118) Derivatives: The azido group is a valuable functional group, often used as a precursor to amines or in "click chemistry" reactions. It can be introduced by reacting the bromohexyl chain with sodium azide (B81097) (NaN₃) in a polar aprotic solvent like DMF or DMSO. nih.gov This reaction is a reliable and efficient method for incorporating the azido moiety. rsc.org

Cyano Derivatives: The introduction of a nitrile (cyano) group extends the carbon chain by one atom and provides a versatile handle for further transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine). This is achieved through reaction with a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). gatech.edu

Table of Nucleophilic Substitution Reactions
DerivativeNucleophileTypical ReagentsProduct Functional Group
AminoAmine (R-NH₂)Ammonia, Alkylamines-CH₂-NHR
Thio (Thioether)Thiolate (R-S⁻)Sodium thiomethoxide (NaSMe)-CH₂-S-R
AzidoAzide (N₃⁻)Sodium Azide (NaN₃) nih.gov-CH₂-N₃
Cyano (Nitrile)Cyanide (CN⁻)Sodium Cyanide (NaCN) gatech.edu-CH₂-CN

The reactivity of the bromohexyl chain can be exploited to covalently attach the molecule to various substrates. Polymeric materials or surfaces functionalized with nucleophilic groups (e.g., hydroxyls, amines, thiols) can act as macromolecular nucleophiles. For instance, reaction with a polymer like cellulose (B213188) (rich in -OH groups) or chitosan (B1678972) (rich in -NH₂ groups) in the presence of a base would result in the formation of an ether or amine linkage, respectively, effectively grafting the molecule onto the polymer backbone. This "grafting to" approach is a common strategy for modifying the surface properties of materials.

In addition to substitution, alkyl halides can undergo elimination reactions to form alkenes. For the primary bromohexyl chain, this would proceed via the E2 (Elimination, Bimolecular) mechanism. The E2 pathway is favored by the use of strong, sterically hindered bases, such as potassium tert-butoxide (t-BuOK). The bulkiness of the base hinders its ability to act as a nucleophile (SN2 pathway), and it instead preferentially abstracts a proton from the carbon adjacent to the one bearing the bromine, leading to the formation of a double bond and elimination of HBr. This reaction would convert the bromohexyl group into a hexenyl group, yielding 4-((hex-5-en-1-yl)oxy)-2-hydroxybenzaldehyde.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. masterorganicchemistry.com While the classical Heck and Suzuki reactions are most efficient with aryl or vinyl halides (sp²-hybridized carbons), organic-chemistry.orgyoutube.com significant advances have been made in applying these methods to alkyl halides (sp³-hybridized carbons).

Suzuki-Miyaura Coupling: This reaction typically couples an organoboron compound with an organic halide. To achieve Suzuki coupling with the bromohexyl chain, specialized palladium or nickel catalysts with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands are generally required. These catalysts facilitate the oxidative addition of the C(sp³)-Br bond and prevent competitive β-hydride elimination. A successful coupling would form a new carbon-carbon bond between the terminal carbon of the hexyl chain and the organic group from the boronic acid or ester.

Heck Reaction: The Heck reaction traditionally involves the coupling of an organic halide with an alkene. organic-chemistry.org Similar to the Suzuki reaction, coupling of primary alkyl bromides is challenging but achievable with modern catalytic systems. A Heck-type reaction would involve the addition of the bromohexyl group across the double bond of an alkene partner, followed by elimination, to form a new, more complex alkene structure.

Potential Cross-Coupling Reactions of the Bromohexyl Chain
Reaction NameCoupling PartnerExample PartnerResulting C-C BondNotes
Suzuki-Miyaura CouplingOrganoboron CompoundPhenylboronic acidAlkyl-ArylRequires specialized Pd or Ni catalysts. nih.gov
Heck-type ReactionAlkeneStyreneAlkyl-VinylChallenging for alkyl halides; catalyst choice is critical. nih.govresearchgate.net

Nucleophilic Substitution Reactions (SN1 and SN2) with Diverse Nucleophiles

Cascade and Multicomponent Reactions Incorporating this compound

The molecular architecture of this compound, featuring a nucleophilic hydroxyl group, an electrophilic aldehyde, and a terminal bromohexyl chain, renders it a highly suitable substrate for cascade and multicomponent reactions (MCRs). These synthetic strategies are of significant interest as they enable the assembly of complex molecular scaffolds in a single, efficient step. While specific literature detailing cascade or multicomponent reactions of this precise molecule is limited, its reactivity can be reliably predicted based on studies of analogous 4-alkoxy-2-hydroxybenzaldehydes.

A key area where this compound is expected to be a valuable building block is in the synthesis of chromene derivatives. Chromenes represent a significant class of heterocyclic compounds known for their diverse biological activities. Their synthesis often involves the condensation of a salicylaldehyde derivative with an active methylene compound, sometimes with the inclusion of a third reactant, typically facilitated by a catalyst.

For example, a one-pot synthesis of 2-amino-4H-chromenes can be readily envisioned. In such a reaction, this compound would be reacted with an active methylene compound like malononitrile and a nucleophilic partner such as dimedone. This transformation would likely proceed through an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the dimedone enolate to the resulting electron-deficient alkene, and concluding with an intramolecular cyclization to form the chromene ring. The 6-bromohexyl side chain would remain intact, offering a reactive handle for subsequent functionalization.

The table below outlines a representative multicomponent reaction for the synthesis of a chromene derivative using a generic 4-alkoxy-2-hydroxybenzaldehyde, illustrating the expected reactivity of this compound.

Reactant 1Reactant 2Reactant 3CatalystRepresentative Product
4-Alkoxy-2-hydroxybenzaldehydeMalononitrileDimedonePiperidine2-Amino-4-(4-alkoxy-2-hydroxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

The presence of the bromohexyl moiety also introduces the potential for subsequent intramolecular cascade reactions. Following the construction of the primary heterocyclic core, the terminal bromine atom could, for instance, undergo an intramolecular nucleophilic substitution with a suitably positioned atom on the newly formed ring, leading to the formation of a more complex, polycyclic system. The length of the hexyl chain is a critical parameter in such transformations, providing the necessary conformational flexibility for the intramolecular cyclization to occur.

Applications in Advanced Materials and Supramolecular Architectures

Role as a Monomer or Cross-linking Agent in Polymer Science

The bifunctional nature of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde allows it to serve dual roles in polymer science: as a monomer for the creation of functional polymer chains and as a cross-linking agent to create robust polymer networks. The bromohexyl group provides a reactive site for polymerization or grafting, while the salicylaldehyde (B1680747) group can be used for subsequent modifications or to impart specific properties to the polymer matrix.

The terminal bromine atom on the hexyl chain is a key functional handle for incorporating the molecule into polymer backbones. This can be achieved through various polymerization techniques where an alkyl bromide can act as an initiator or a reactive monomer. For instance, it is conceivable that this compound could be used in atom transfer radical polymerization (ATRP) as an initiator, leading to polymers with a salicylaldehyde derivative at one end.

Furthermore, post-polymerization modification is a powerful strategy for creating functionalized polymers. researchgate.net A polymer with pendant nucleophilic groups could react with this compound to tether the salicylaldehyde moiety onto the polymer side chains. Conversely, a pre-formed polymer containing bromo-functionalized side chains can be modified by reacting it with other molecules. mdpi.com This versatility allows for the synthesis of polymers with tailored properties. For example, poly[3-hexyl-4-(6-bromohexyl)thiophene] has been described as a key intermediate for synthesizing multifunctional polythiophenes, highlighting the utility of the bromohexyl group in post-polymerization functionalization reactions. researchgate.net

Polymer Synthesis ApproachRole of Bromohexyl GroupPotential Polymer Structure
Initiator for Controlled Radical Polymerization Initiating site for polymer chain growth.Polymer chain with a terminal salicylaldehyde unit.
Co-monomer in Polycondensation Reactive group for forming linkages with other monomers.Polymer backbone incorporating the alkoxybenzaldehyde structure.
Post-polymerization Modification Reactive site for grafting onto a pre-existing polymer.Polymer with salicylaldehyde moieties as side chains.

This table illustrates the potential roles of the bromohexyl group of this compound in polymer synthesis.

The aldehyde and hydroxyl functionalities of the salicylaldehyde headgroup can be exploited in the formation of polymeric resins, such as phenolics or epoxies. The aldehyde can react with phenols or other active hydrogen compounds to form cross-linked networks. For instance, salicylaldehyde-functionalized polybenzoxazine has been synthesized and used in nanocomposites for corrosion inhibition. The salicylaldehyde moiety can also be used to create fluorescent polymers. For example, salicylaldehyde-functionalized diblock copolymer nano-objects have been synthesized and their simultaneous cross-linking and fluorescence modification have been demonstrated.

The incorporation of this specific molecule into a resin matrix can introduce several desirable properties:

Enhanced Thermal Stability: The aromatic nature of the salicylaldehyde unit can contribute to the thermal resistance of the resulting resin.

Chelating Ability: The presence of the hydroxyl and aldehyde groups in close proximity allows for the chelation of metal ions, which can be useful for applications in catalysis, sensing, or environmental remediation.

Post-crosslinking Modification: The aldehyde group can be further reacted after the initial resin formation to introduce other functional groups or to tune the surface properties of the material.

The reactive nature of the bromohexyl group makes this compound an excellent candidate for the surface functionalization of various materials, including nanoparticles, silicon wafers, and other polymers. This is typically achieved by reacting the bromohexyl group with a suitable functional group present on the surface of the material. For example, surfaces with amine or thiol groups can readily undergo nucleophilic substitution with the bromohexyl moiety.

This surface modification can be used to impart a range of properties to the material, such as:

Biocompatibility: By tethering biocompatible molecules to the salicylaldehyde group.

Sensing Capabilities: The salicylaldehyde unit can act as a recognition site for specific analytes.

Adhesion Promotion: The functionalized surface may exhibit improved adhesion to other materials.

Research on the surface modification of polyethylene films via bromination and subsequent reactions with aromatic thiolate compounds demonstrates the feasibility of using bromo-functionalized molecules to alter surface properties. researchgate.net

Precursor for Self-Assembled Monolayers (SAMs) and Surface Engineering

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. The formation of SAMs typically requires a molecule with a specific head group that has a strong affinity for the substrate and a tail group that dictates the surface properties of the monolayer. This compound is a potential precursor for the formation of SAMs on various substrates.

The bromohexyl group can be converted to a thiol or a silane, which are common head groups for forming SAMs on gold and oxide surfaces, respectively. Once the SAM is formed, the salicylaldehyde moieties would be exposed at the surface, creating a highly functionalized interface. The structure of aldehyde-terminated alkanethiol SAMs on gold has been investigated, revealing that while they can form ordered structures, dipole-dipole interactions between the aldehyde groups can influence the domain size and long-range order. nih.gov

SubstrateRequired Head Group ModificationPotential Application of SAM
Gold (Au) Conversion of bromide to thiol (-SH).Biosensing, molecular electronics.
Silicon Dioxide (SiO2) Conversion of bromide to a silane (e.g., -SiCl3).Patterning, controlling surface wettability.
Indium Tin Oxide (ITO) Conversion to phosphonic acid (-PO3H2).Organic electronics, displays.

This table outlines the potential modifications and applications of this compound in the formation of self-assembled monolayers.

Building Block for Supramolecular Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The distinct functional groups of this compound make it an attractive building block for constructing such systems.

The salicylaldehyde unit is a well-established recognition motif for various ions and molecules. The ortho-positioning of the hydroxyl and aldehyde groups allows for the formation of a stable six-membered ring upon coordination with a metal ion. This binding event can be designed to produce a measurable signal, such as a change in color or fluorescence, forming the basis of a chemical sensor.

Numerous sensors based on salicylaldehyde derivatives have been developed for the detection of metal ions like Zn2+, Al3+, and others. researchgate.netresearchgate.net For instance, a fluorescent Schiff's base receptor derived from salicylaldehyde has been shown to exhibit a 'turn-on' recognition of Zn2+ in a semi-aqueous medium. researchgate.net The bromohexyl chain of this compound provides a convenient point of attachment for integrating this sensing unit into larger systems, such as polymers or surfaces, without significantly altering its recognition properties. This could lead to the development of reusable sensor devices or materials with built-in sensing capabilities. The versatility of the salicylaldehyde moiety as a synthon in multicomponent reactions further expands its utility in creating a diverse range of heterocyclic systems with potential applications in medicinal chemistry and materials science. researchgate.net

Construction of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials, such as porosity and catalytic activity, are directly influenced by the structure of the organic linker.

While direct synthesis of MOFs using this compound as the primary ligand is not extensively documented in current literature, its molecular structure offers significant potential. The salicylaldehyde moiety can be chemically modified, for instance, by conversion into a carboxylate or an analogous functional group capable of coordinating with metal centers.

Furthermore, the bromohexyl chain provides a reactive site for post-synthetic modification. A potential strategy involves:

Incorporating a ligand with a similar salicylaldehyde-derived core into a MOF structure.

Utilizing the terminal bromine on the hexyl chain of this compound to graft it onto the pre-formed framework through nucleophilic substitution reactions. This approach allows for the introduction of specific functionalities deep within the porous structure of the MOF.

This method of post-synthetic modification is a powerful tool for tailoring the internal surface chemistry of MOFs, potentially enhancing their selectivity in adsorption or catalytic applications.

Template-Directed Synthesis and Non-Covalent Interactions

The synthesis of complex supramolecular architectures can be guided by the specific non-covalent interactions of template molecules. This compound possesses several features that make it a candidate for participating in and directing such assemblies.

Hydrogen Bonding: The hydroxyl (-OH) and aldehyde (-CHO) groups of the salicylaldehyde head can act as both hydrogen bond donors and acceptors. This allows for the formation of predictable intermolecular connections, which can guide the arrangement of other molecules or monomers into a larger, ordered structure.

Halogen Bonding: The terminal bromine atom on the alkyl chain can participate in halogen bonding. This is a highly directional, non-covalent interaction where the bromine atom acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic species like a lone pair on a nitrogen or oxygen atom. This interaction can be exploited to control the orientation of molecules in the solid state, influencing crystal packing and the formation of specific supramolecular synthons.

Through the interplay of these interactions, this compound could potentially template the formation of complex host-guest systems or influence the polymorphism of crystalline materials.

Integration into Photochromic and Luminescent Systems

Salicylaldehyde derivatives are well-known precursors for molecules with interesting photophysical properties, such as photochromism and luminescence. The reaction of the aldehyde group with primary amines leads to the formation of Schiff bases (imines), which are often at the core of these photoactive systems.

Specifically, salicylaldehyde-based Schiff bases can exhibit photochromism through a reversible proton transfer from the hydroxyl group to the imine nitrogen upon irradiation with UV light, leading to a color change. While specific studies detailing the photochromic or luminescent properties of Schiff bases derived directly from this compound are not prominent, the foundational chemistry is well-established.

This compound is also a valuable intermediate in the synthesis of more complex fluorescent molecules. For instance, it has been used in the preparation of precursors for Aggregation-Induced Emission (AIE) luminogens. AIE materials are highly emissive in the aggregated or solid state, making them suitable for applications like organic light-emitting diodes (OLEDs) and biological sensors. The bromohexyl group offers a convenient attachment point for tethering the salicylaldehyde-derived unit to other chromophores or polymer backbones.

Intermediate in the Synthesis of Complex Organic Scaffolds

One of the most significant applications of this compound is its role as a versatile intermediate in multi-step organic synthesis, enabling the construction of elaborate molecular architectures.

The functional groups of this compound serve as reactive handles for building a variety of heterocyclic structures. The ortho-hydroxybenzaldehyde unit is a classic precursor for compounds like coumarins, benzofurans, and chromenes through reactions with various carbon nucleophiles.

A documented application of this compound is as a reactant in the synthesis of complex fluorescent probes. For example, it has been reacted with (9H-fluoren-9-ylidene)hydrazine in ethanol (B145695). This reaction forms a new, more complex molecule which can then be used as a building block for advanced materials, such as AIE luminogens for biomedical imaging. The bromohexyl group remains available for further functionalization, allowing these complex heterocyclic systems to be conjugated to other molecules or materials.

Table 1: Synthetic Utility of this compound in Heterocycle Formation

Functional GroupPotential Heterocyclic ProductReaction Type
ortho-HydroxybenzaldehydeCoumarinsPerkin, Knoevenagel, or Wittig reactions
ortho-HydroxybenzaldehydeBenzofuransReaction with α-haloketones followed by cyclization
AldehydeImines/Schiff BasesCondensation with primary amines
Aldehyde and BromineMacrocyclic ethers/iminesIntramolecular cyclization (see 4.5.2)

The presence of reactive sites at opposite ends of a flexible spacer makes this compound an attractive building block for the synthesis of macrocycles and, potentially, more complex cage-like structures.

The synthetic strategy often involves a two-step process:

Schiff Base Formation: The aldehyde is reacted with a diamine or a molecule containing both an amine and another nucleophilic group.

Cyclization: The terminal bromine on the hexyl chain is then used to close the ring via an intramolecular nucleophilic substitution reaction (e.g., Williamson ether synthesis or alkylation of an amine), forming the macrocyclic structure.

By carefully selecting the reaction partners, it is possible to control the size and functionality of the resulting macrocycle. For example, reacting two equivalents of the benzaldehyde (B42025) with one equivalent of a diamine would create a linear precursor with two bromohexyl chains, which could then be cyclized with another diamine to form a larger, more complex macrocycle. While specific examples of macrocycles built from this exact compound are not detailed in the available literature, the underlying synthetic principles are a cornerstone of macrocyclic chemistry.

Mechanistic and Computational Investigations

Elucidation of Reaction Mechanisms for Key Transformations

The primary transformation of interest for 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde is its synthesis, typically achieved through the regioselective O-alkylation of 2,4-dihydroxybenzaldehyde (B120756) with 1,6-dibromohexane (B150918). Understanding the mechanism of this reaction is crucial for optimizing reaction conditions and maximizing yields.

The regioselective alkylation of 2,4-dihydroxybenzaldehyde is a well-established synthetic route. nih.govnih.gov The selectivity for alkylation at the 4-hydroxyl group over the 2-hydroxyl group is attributed to the intramolecular hydrogen bond between the 2-hydroxyl group and the adjacent aldehyde carbonyl group. mdpi.com This hydrogen bonding reduces the nucleophilicity of the 2-hydroxyl oxygen, making the 4-hydroxyl group more available for alkylation. mdpi.comresearchgate.net

The reaction proceeds via a nucleophilic substitution (SN2) mechanism. In the presence of a base, the more acidic 4-hydroxyl proton is abstracted to form a phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the 1,6-dibromohexane, leading to the formation of the ether linkage.

Table 1: Key Steps in the Regioselective O-Alkylation of 2,4-dihydroxybenzaldehyde

StepDescription
1. Deprotonation A base (e.g., CsHCO₃, K₂CO₃) selectively removes the proton from the 4-hydroxyl group of 2,4-dihydroxybenzaldehyde, forming a phenoxide intermediate.
2. Nucleophilic Attack The resulting phenoxide anion attacks one of the primary carbons of 1,6-dibromohexane in an SN2 fashion.
3. Product Formation The bromide ion is displaced, forming the O-alkylated product, this compound.

While specific kinetic data for the synthesis of this compound are not extensively reported in the literature, kinetic studies of similar phenol (B47542) alkylation reactions provide valuable insights. dntb.gov.ua The rate of the reaction is dependent on several factors, including the concentration of the reactants, the nature of the base and solvent, and the reaction temperature.

For instance, the use of a cesium base, such as cesium bicarbonate (CsHCO₃), has been shown to significantly enhance the rate and yield of regioselective alkylation of 2,4-dihydroxybenzaldehydes. nih.gov This is attributed to the high solubility of cesium salts and the increased nucleophilicity of the "naked" phenoxide anion in polar aprotic solvents like acetonitrile (B52724).

A hypothetical rate law for the synthesis can be proposed as:

Rate = k[2,4-dihydroxybenzaldehyde][1,6-dibromohexane][Base]

Further kinetic studies would be beneficial to determine the reaction order with respect to each reactant and to calculate the activation energy, providing a more complete understanding of the reaction dynamics.

Computational modeling, particularly Density Functional Theory (DFT), is instrumental in identifying the transient species involved in the reaction, such as intermediates and transition states. nih.govcaltech.edu For the O-alkylation of the 2,4-dihydroxybenzaldehyde phenoxide, the transition state would involve the partial formation of the C-O bond between the phenoxide oxygen and the hexyl chain carbon, and the partial breaking of the C-Br bond.

DFT calculations can model the geometry and energy of this transition state. The energy of the transition state relative to the reactants determines the activation energy of the reaction. Theoretical studies on similar phenol alkylation reactions have shown that O-alkylation is generally the kinetically favored pathway over C-alkylation. researchgate.net

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations for this compound provide a computational lens to observe the dynamic behavior of this molecule, offering insights that are complementary to static experimental data.

Conformational Analysis of the Bromohexyl Chain and Overall Molecular Geometry

The foundation for understanding the dynamic behavior of this compound is its solid-state conformation, which has been elucidated by X-ray crystallography. The crystal structure reveals key details about the molecule's geometry. The bromohexyl chain is not linear but adopts a zigzag conformation, which is a common low-energy arrangement for alkyl chains. researchgate.net This zigzag structure is a critical starting point for any molecular dynamics simulation, as it represents a stable, experimentally verified conformation. researchgate.net

Molecular dynamics simulations would typically expand on this static picture by exploring the conformational landscape of the molecule in a solution or melt phase. Such simulations would likely show that while the benzaldehyde (B42025) core remains relatively rigid due to the intramolecular hydrogen bonding and aromaticity, the bromohexyl chain possesses significant conformational flexibility. The dihedral angles of the C-C bonds within the chain would be observed to rotate, leading to a variety of transient conformations. The terminal bromine atom, being large and heavy, would influence the dynamics of the chain's end.

Table 1: Key Geometric Parameters from Crystal Structure Data

Parameter Description Value
Molecular Formula The chemical formula of the compound. C₁₃H₁₇BrO₃
Crystal System The crystal system in which the compound crystallizes. Orthorhombic
Space Group The specific symmetry group of the crystal. Pbca
Conformation The observed arrangement of the alkyl chain. Zigzag

Simulation of Intermolecular Interactions and Self-Assembly Processes

While specific molecular dynamics studies on the self-assembly of this compound have not been reported in the literature, the molecular structure suggests several key intermolecular interactions that would govern such processes. Simulations would focus on the non-covalent forces between molecules, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

The primary sites for strong intermolecular interactions are the hydroxyl and aldehyde groups, which can participate in hydrogen bonding with neighboring molecules, and the bromine atom, which can engage in halogen bonding. The flexible bromohexyl chain can lead to van der Waals interactions and potentially interdigitation between molecules, influencing the packing and ordering in condensed phases. Simulations could predict how these interactions lead to the formation of dimers, clusters, and larger aggregates in different solvents or temperature conditions.

Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) Studies

A comprehensive search of the scientific literature indicates that specific Cheminformatics and Quantitative Structure-Reactivity Relationship (QSRR) studies for this compound have not been published.

Such studies would typically involve the calculation of a wide range of molecular descriptors for this compound. These descriptors can be categorized as constitutional, topological, geometric, and electronic. For instance, descriptors like molecular weight, logP (lipophilicity), polar surface area, and dipole moment could be calculated. These calculated properties could then be used in QSRR models to predict various aspects of the molecule's reactivity or physical properties, assuming a relevant dataset of similar compounds with known activities or properties is available for model training.

Table 2: List of Chemical Compounds

Compound Name
This compound
2,4-dihydroxybenzaldehyde

Future Research Directions and Unexplored Avenues

Application in Novel Catalytic Systems and Organocatalysis

The inherent functionalities of 4-((6-bromohexyl)oxy)-2-hydroxybenzaldehyde make it a promising candidate for the development of novel catalytic systems. The salicylaldehyde (B1680747) moiety is a well-established precursor for Schiff base ligands, which can coordinate with a variety of metal centers to form catalysts for a wide range of organic transformations. The long bromohexyl chain offers a unique opportunity to create catalysts with tailored solubility, enabling their use in diverse reaction media, including biphasic and fluorous systems, to facilitate catalyst recovery and reuse.

Future research could focus on synthesizing a library of metal complexes derived from Schiff bases of this compound and evaluating their catalytic activity in reactions such as asymmetric synthesis, cross-coupling reactions, and oxidation catalysis. The bromohexyl group can be further functionalized to immobilize these catalysts on solid supports like polymers or silica (B1680970), leading to robust and recyclable heterogeneous catalysts.

In the realm of organocatalysis, the aldehyde and hydroxyl groups can participate in various catalytic cycles. For instance, derivatives of this compound could be explored as organocatalysts for aldol (B89426) and related C-C bond-forming reactions. The bromohexyl chain could be modified to introduce additional catalytic functionalities or to influence the stereochemical outcome of the reactions through non-covalent interactions.

Sustainable and Green Chemistry Approaches for Synthesis and Functionalization

The principles of green chemistry offer a framework for developing more environmentally benign methods for the synthesis and modification of this compound. Future research should prioritize the use of renewable starting materials, greener solvents, and energy-efficient reaction conditions.

For the synthesis of the parent compound, exploring enzymatic or biocatalytic methods for the etherification of 2,4-dihydroxybenzaldehyde (B120756) could offer a milder and more selective alternative to traditional chemical methods. The use of solvent-free reaction conditions or benign solvents like water, ethanol (B145695), or supercritical CO2 should be investigated to minimize the environmental footprint.

Furthermore, the functionalization of the bromohexyl chain presents numerous opportunities for applying green chemistry principles. For example, nucleophilic substitution reactions on the terminal bromine can be carried out using greener nucleophiles and solvent systems. Atom-economical reactions, such as click chemistry, could be employed to attach various functional groups to the hexyl chain, generating a diverse range of derivatives with minimal waste generation.

Development of Stimuli-Responsive Materials Based on this compound Derivatives

The salicylaldehyde core is a known chromophore, and its derivatives, particularly Schiff bases, often exhibit photochromic or thermochromic properties. This phenomenon arises from a reversible intramolecular proton transfer from the hydroxyl group to the imine nitrogen upon stimulation by light or heat, leading to a change in the electronic structure and, consequently, the color of the material.

Future research could explore the synthesis of Schiff base derivatives of this compound and investigate their stimuli-responsive behavior. The bromohexyl chain provides a versatile handle for incorporating these photo- or thermo-responsive moieties into polymer backbones or onto surfaces. This could lead to the development of smart materials such as:

Photo-switchable surfaces: Surfaces that can change their wettability or adhesion properties upon irradiation with light.

Thermo-responsive polymers: Polymers that undergo a phase transition in response to temperature changes, which could be useful for drug delivery or sensor applications.

Chemosensors: The aldehyde and hydroxyl groups can act as binding sites for specific ions or molecules. The binding event could trigger a change in the fluorescence or color of the compound, enabling its use as a chemosensor. The bromohexyl chain can be used to tune the solubility and selectivity of these sensors.

High-Throughput Synthesis and Screening of Libraries for Chemical Discovery

The modular structure of this compound makes it an ideal scaffold for the high-throughput synthesis of chemical libraries. The aldehyde group can be readily converted into a wide range of functional groups through reactions such as reductive amination, Wittig olefination, and condensation reactions. Simultaneously, the terminal bromine of the hexyl chain can be displaced by various nucleophiles.

This dual reactivity allows for the creation of large and diverse libraries of compounds from a single starting material. Automated synthesis platforms could be employed to rapidly generate these libraries in a parallel fashion. Subsequently, high-throughput screening methods can be used to evaluate the biological or material properties of the library members, accelerating the discovery of new compounds with desired functionalities.

For instance, a library of Schiff base derivatives could be screened for their catalytic activity in a specific reaction, or a library of compounds with different functional groups on the hexyl chain could be screened for their ability to self-assemble into interesting nanostructures.

Exploration of Bio-inspired Chemical Systems and Probes (excluding therapeutic/clinical focus)

The structure of this compound lends itself to the design of bio-inspired chemical systems and non-therapeutic probes. The combination of a hydrophilic head (the hydroxybenzaldehyde group) and a hydrophobic tail (the bromohexyl chain) gives the molecule an amphiphilic character.

This amphiphilicity can be exploited to create self-assembling systems, such as micelles or vesicles, in aqueous environments. These self-assembled structures can mimic biological membranes and could be used as simple models to study membrane processes or as nanoreactors for carrying out chemical reactions in a confined environment. The terminal bromine offers a point of attachment for further functionalization, allowing for the incorporation of recognition elements or catalytic sites into these bio-inspired assemblies.

Furthermore, derivatives of this compound can be designed as fluorescent probes for studying biological systems at a chemical level. By attaching a fluorophore to the molecule, probes can be developed to visualize specific cellular components or to report on changes in the local environment, such as pH or polarity. The bromohexyl chain can be used to target these probes to specific organelles or cellular structures.

Q & A

Q. What are the optimal synthetic routes for 4-((6-Bromohexyl)oxy)-2-hydroxybenzaldehyde, and how can reaction yields be improved?

The compound is synthesized via nucleophilic substitution between 2,4-dihydroxybenzaldehyde and 1,6-dibromohexane in dry acetone with potassium bicarbonate as a base, yielding ~40% after column chromatography . To improve yields:

  • Optimize stoichiometry : Ensure a 1:1 molar ratio to minimize side reactions.
  • Solvent choice : Test polar aprotic solvents (e.g., DMF) to enhance reactivity.
  • Reaction time : Extend reflux duration beyond 170 hours if intermediates are detected via TLC.
  • Catalysis : Explore phase-transfer catalysts to accelerate the reaction.

Q. What spectroscopic techniques are most effective for characterizing the purity and structure of this compound?

Key methods include:

  • X-ray crystallography : Confirms molecular geometry (triclinic system, space group P1) and bond parameters (e.g., C1–Br1: 1.951 Å, O2–C7: 1.224 Å) .
  • NMR spectroscopy : 1^1H NMR identifies phenolic OH (~10 ppm), aldehyde proton (~9.8 ppm), and bromohexyl chain protons (δ 1.4–3.4 ppm).
  • FT-IR : Peaks at ~1680 cm1^{-1} (aldehyde C=O) and ~3200 cm1^{-1} (OH stretch) validate functional groups.
  • Elemental analysis : Verify C, H, Br, and O content to assess purity .

Advanced Research Questions

Q. How does the bromohexyl chain influence the compound’s reactivity in forming Schiff base ligands?

The terminal bromine atom enables further functionalization (e.g., nucleophilic substitution with amines), while the aldehyde group facilitates Schiff base formation. Key considerations:

  • Coordination chemistry : The aldehyde reacts with primary amines to form imine ligands, which coordinate metals (e.g., Co(II), Cu(II)) for catalytic or magnetic materials .
  • Chain flexibility : The hexyl spacer allows conformational adaptability, enhancing ligand-metal binding efficiency .
  • Example application : Schiff bases derived from this compound exhibit aggregation-induced emission (AIE) properties, useful in optoelectronic devices .

Q. What strategies can resolve discrepancies in crystallographic vs. solution-phase structural data?

Discrepancies may arise due to dynamic effects in solution (e.g., hydrogen bonding, solvent interactions). Methodological approaches:

  • Comparative analysis : Use DFT calculations to model solution-phase conformers and compare with XRD data .
  • Variable-temperature NMR : Probe temperature-dependent shifts to identify flexible moieties (e.g., bromohexyl chain).
  • Solid-state NMR : Cross-validate crystallographic data with 13^{13}C CP/MAS NMR to detect static structural features .

Q. How can this compound be utilized in designing metal-organic frameworks (MOFs) with specific properties?

The aldehyde and bromine functionalities enable dual reactivity for MOF construction:

  • Linker synthesis : React the aldehyde with polyamines (e.g., ethylenediamine) to form Schiff base ligands, which can coordinate metal nodes (e.g., Zn, Cu) .
  • Post-synthetic modification : Use the bromohexyl chain for Suzuki couplings or click chemistry to introduce functional groups (e.g., -COOH, -NH2_2) .
  • Property tuning : MOFs derived from this compound exhibit porosity for gas storage (H2_2, CO2_2) and luminescence for sensing applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.